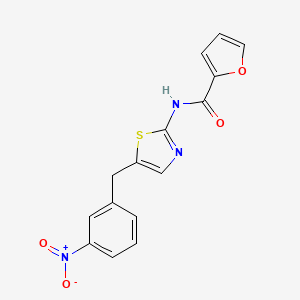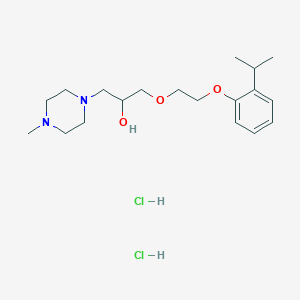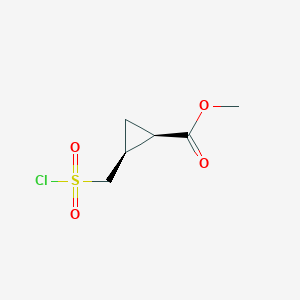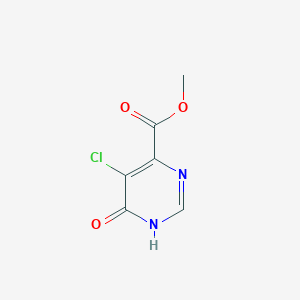
N-(5-(3-nitrobenzyl)thiazol-2-yl)furan-2-carboxamide
Overview
Description
Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Synthesis Analysis
Thiazole derivatives can be synthesized through various methods. For instance, a class of synthesis gives 5-aminothiazole with different substituted in position 2 by interacting aminonitrile with salts and esters of dithioacids carbon oxysulfide, carbon disulfide, and isothiocyanates .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazoles are a basic scaffold found in many natural compounds as vitamin B1-thiamine, alkaloids, anabolic steroids, flavones . They appear in the bacitracin, penicillin antibiotics , and various synthetic drugs as short-acting sulfa drug sulfathiazole .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Antiviral Activity
Furan-carboxamide derivatives, closely related to "N-(5-(3-nitrobenzyl)thiazol-2-yl)furan-2-carboxamide," have been identified as potent inhibitors of influenza A H5N1 virus. Systematic studies on these compounds revealed that modifications in the heterocyclic moiety significantly influence their antiviral activity, highlighting their potential as novel inhibitors of lethal influenza viruses (Yu et al., 2017).
Antimicrobial Activity
New nitroaromatic carboxylic acids and semicarbazones, which include structural elements of the compound of interest, have shown promising anti-leishmanial activity. These compounds, with their electroactive nitro group, demonstrated significant inhibition of Leishmania infantum, suggesting their potential as antimicrobial agents (L. C. Dias et al., 2015).
Antimicrobial and Antifungal Activities
Organotin(IV) carboxylates derived from a related Schiff base were synthesized and evaluated for their in vitro antimicrobial and antifungal activities. These compounds exhibited higher biocide activity compared to control drugs, indicating their effectiveness against a range of pathogens (L. C. Dias et al., 2015).
Biological Activity and Molecular Characterization
A study on a furan-2-carboxamide-bearing thiazole compound explored its antimicrobial activity along with molecular and electronic structural analyses. The compound demonstrated good antimicrobial efficacy, suggesting further investigation for pharmacological and medical applications (Sukriye Cakmak et al., 2022).
Design and Antibacterial Activity of Analogues
Research into designing and synthesizing nitrofurantoin analogues with furan and pyrazole scaffolds revealed these compounds' antibacterial properties. The study indicates the potential of these analogues in treating urinary infectious diseases, suggesting the therapeutic relevance of furan-carboxamide derivatives (Ashraf S. Hassan et al., 2020).
Mechanism of Action
The mechanism of action of thiazole derivatives is diverse, depending on the specific compound and its biological target. For example, some thiazole derivatives have been found to have antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Future Directions
Thiazoles and their derivatives continue to be an area of active research due to their wide range of biological activities and potential applications in medicine and industry . Future research may focus on the synthesis of new thiazole derivatives with improved properties and the exploration of their biological activities.
properties
IUPAC Name |
N-[5-[(3-nitrophenyl)methyl]-1,3-thiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4S/c19-14(13-5-2-6-22-13)17-15-16-9-12(23-15)8-10-3-1-4-11(7-10)18(20)21/h1-7,9H,8H2,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KISJDBHZNJBFEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CC2=CN=C(S2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601330329 | |
| Record name | N-[5-[(3-nitrophenyl)methyl]-1,3-thiazol-2-yl]furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601330329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24806080 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-{5-[(3-nitrophenyl)methyl]-1,3-thiazol-2-yl}furan-2-carboxamide | |
CAS RN |
303792-09-8 | |
| Record name | N-[5-[(3-nitrophenyl)methyl]-1,3-thiazol-2-yl]furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601330329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-Fluorobenzyl)sulfonyl]benzoic acid](/img/structure/B2694356.png)
![2-((1-ethyl-6-(3-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-isopropylacetamide](/img/structure/B2694357.png)

![2-(3-(Benzylsulfonyl)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2694359.png)
![N-(3,4-difluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2694360.png)
![5-chloro-2-methoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2694361.png)
![1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B2694362.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B2694365.png)



![N-[(2R)-1-(2,3-Dihydro-1H-inden-5-yl)propan-2-yl]prop-2-enamide](/img/structure/B2694377.png)
![N-(4-fluorophenyl)-N'-{3-[4-(4-methylphenyl)-1,3-oxazol-2-yl]phenyl}urea](/img/structure/B2694378.png)